molecular formula C10H8ClNO3 B3053636 6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 54903-62-7

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B3053636
CAS No.: 54903-62-7
M. Wt: 225.63 g/mol
InChI Key: VDISGHMLFHYHFJ-UHFFFAOYSA-N
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Description

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a chloroacetyl group attached to the benzoxazole ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the chloroacetylation of a benzoxazole derivative. One common method includes the reaction of 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

6-(2-chloroacetyl)-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-12-7-3-2-6(8(13)5-11)4-9(7)15-10(12)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDISGHMLFHYHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CCl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203425
Record name 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54903-62-7
Record name 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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